molecular formula C15H18N4O2 B2412966 (3-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1286712-39-7

(3-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2412966
CAS No.: 1286712-39-7
M. Wt: 286.335
InChI Key: LYWGOWVHSMBPAE-UHFFFAOYSA-N
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Description

  • Synthesize 3-(3-methyl-1,2,4-oxadiazol-5-yl)amine from 3-methyl-1,2,4-oxadiazole.

  • Couple it with the azetidinone intermediate using a suitable coupling reagent (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods:

  • The industrial synthesis involves similar steps but optimizes reaction conditions for large-scale production. This includes high-efficiency continuous flow reactors, solvent recycling, and purification techniques such as crystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of the Phenyl-Azetidinone Backbone:

    • Start with 3-(Dimethylamino)benzaldehyde.

    • React it with a suitable amine to form the corresponding imine, followed by cyclization to create the azetidinone ring.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidative transformations, especially at the dimethylamino group, using oxidizing agents like hydrogen peroxide.

  • Reduction: The azetidinone ring can be reduced to the corresponding amine under hydrogenation conditions.

  • Substitution: The phenyl ring allows for electrophilic and nucleophilic substitutions, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Hydrogen gas with palladium/carbon catalyst.

  • Substitution: Halogens, nucleophiles (amines, thiols), electrophiles (alkyl halides).

Major Products:

  • The oxidative and reductive modifications yield derivatives with varied electronic and steric properties, potentially enhancing biological activity or altering physical characteristics.

Scientific Research Applications

Chemistry:

  • Used as a model compound to study azetidinone and oxadiazole chemistry.

Biology:

  • Investigated for antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Medicine:

  • Potential application in drug design, particularly in targeting bacterial enzymes or cancer cell pathways.

Industry:

  • Explored in the development of advanced materials with specific electronic properties.

Mechanism of Action

The compound exhibits its effects by interacting with molecular targets such as enzymes and receptors. The mechanism involves:

  • Binding: The 3-(Dimethylamino)phenyl group can engage in π-π stacking interactions, while the 1,2,4-oxadiazole moiety may participate in hydrogen bonding.

  • Pathways: In biological systems, it may inhibit key enzymes or disrupt membrane integrity, leading to antimicrobial or cytotoxic effects.

Comparison with Similar Compounds

  • (3-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-2-yl)methanone.

  • (4-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone.

Uniqueness:

  • The exact positioning of functional groups provides distinct reactivity and biological interaction profiles.

  • Unique combination of azetidinone and oxadiazole moieties contributes to its specific electronic and steric properties, differentiating it from other similar structures.

That's a comprehensive overview. What intrigues you most about this compound?

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-16-14(21-17-10)12-8-19(9-12)15(20)11-5-4-6-13(7-11)18(2)3/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWGOWVHSMBPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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